3-Amino-1H-pyrazole-4-carboxamide
Overview
Description
3-Amino-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring with an amino group at the 3-position and a carboxamide group at the 4-position.
Scientific Research Applications
3-Amino-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
Target of Action
The primary targets of 3-Amino-1H-pyrazole-4-carboxamide are Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases 2 and 4 (CDK2/4) . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the formation of blood cellular components . CDK2/4 are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest .
Mode of Action
This compound interacts with its targets by binding to the active sites of FLT3 and CDK2/4 . This binding inhibits the kinase activity of these proteins, leading to a decrease in cell proliferation and an increase in cell cycle arrest .
Biochemical Pathways
The inhibition of FLT3 and CDK2/4 by this compound affects multiple biochemical pathways. The most notable is the cell cycle pathway, where the inhibition of CDK2/4 leads to cell cycle arrest . Additionally, the inhibition of FLT3 can lead to a decrease in the proliferation of hematopoietic cells .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in cell cycle arrest . These effects are primarily due to the compound’s inhibition of FLT3 and CDK2/4 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the type of solvent can affect the intermolecular interactions between this compound molecules . More research is needed to fully understand how environmental factors influence the action of this compound.
Safety and Hazards
Future Directions
Pyrazole derivatives, including 3-Amino-1H-pyrazole-4-carboxamide, continue to be of interest in the development of new drugs due to their diverse biological activities. For instance, a recent study reported the design and synthesis of novel pyrazole derivatives with potential anti-tubercular activity . Another study suggested that compound 8j, a pyrazole-4-carboxamide, could be used as a fungicide candidate for further study .
Biochemical Analysis
Biochemical Properties
3-Amino-1H-pyrazole-4-carboxamide is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines . It is also an intermediate used in the synthesis of 3- (4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide , which is an impurity of Allopurinol , a xanthine oxidase inhibitor that decreases uric acid production .
Cellular Effects
Given its role in the synthesis of antiproliferative agents, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions and can be stored at 2-8°C .
Metabolic Pathways
Given its role as an intermediate in the synthesis of other compounds, it may interact with various enzymes and cofactors .
Transport and Distribution
Given its biochemical properties, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its biochemical properties, it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine hydrate with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound often employs high-throughput methods such as continuous flow synthesis. This approach allows for the efficient and scalable production of the compound under controlled conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated pyrazole derivatives.
Comparison with Similar Compounds
- 3-Amino-1H-pyrazole-5-carboxamide
- 4-Amino-1H-pyrazole-3-carboxamide
- 5-Amino-1H-pyrazole-4-carboxamide
Comparison: 3-Amino-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the position of the amino and carboxamide groups influences its reactivity and binding affinity to biological targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
5-amino-1H-pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H3,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFSNWUSTYESGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201489 | |
Record name | 3-Amino-4-pyrazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-31-6 | |
Record name | 3-Amino-1H-pyrazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5334-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-pyrazolecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5334-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-4-pyrazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-PYRAZOLE-4-CARBOXAMIDE, 3-AMINO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G43E3B7590 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of microwave-assisted synthesis in preparing derivatives of 3-Amino-1H-pyrazole-4-carboxamide?
A1: Microwave-assisted synthesis offers a rapid and efficient method for preparing new derivatives of this compound. The research highlights its advantages by demonstrating the synthesis of two novel derivatives: 3-(formylamino)-1H-pyrazole-4-carboxamide and 3-(formylamino)-1H-pyrazole-4-carboxylate. [] This method utilizes microwave irradiation to accelerate the reaction, resulting in significantly shorter reaction times (40 minutes) compared to traditional methods. [] This technique also allows for optimization of reaction conditions like temperature, reactant ratios, and catalyst amount, leading to high product yields (up to 90.5% yield with 97% purity). [] This efficiency makes microwave-assisted synthesis a valuable tool for exploring the chemical space of this compound derivatives for potential applications in various fields.
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